molecular formula C19H18ClN5O2 B5392452 2-chloro-N-(4-morpholin-4-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide

2-chloro-N-(4-morpholin-4-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5392452
M. Wt: 383.8 g/mol
InChI Key: SFGZVWDFBLTFNC-UHFFFAOYSA-N
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Description

2-chloro-N-(4-morpholin-4-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a morpholine ring, a phenyl ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-morpholin-4-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps:

    Formation of the 4-(1,2,4-triazol-4-yl)benzamide Core: This step involves the reaction of 4-(1,2,4-triazol-4-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide core.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents such as phosphorus pentachloride or thionyl chloride.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the phenyl ring is functionalized with a leaving group (e.g., a halide), which is then displaced by morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the triazole ring or the chloro group, potentially leading to the formation of amine or dechlorinated derivatives.

    Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Amine derivatives or dechlorinated compounds.

    Substitution: New derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-N-(4-morpholin-4-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-morpholin-4-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with metal ions or active sites of enzymes, while the morpholine ring can enhance the compound’s solubility and bioavailability. The chloro group can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-morpholin-4-ylphenyl)-4-(1,2,3-triazol-4-yl)benzamide: Similar structure but with a different triazole ring.

    2-chloro-N-(4-morpholin-4-ylphenyl)-4-(1,2,4-triazol-3-yl)benzamide: Variation in the position of the triazole ring.

    2-chloro-N-(4-piperidin-4-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide: Replacement of the morpholine ring with a piperidine ring.

Uniqueness

2-chloro-N-(4-morpholin-4-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility, while the triazole ring provides potential for diverse interactions with biological targets.

Properties

IUPAC Name

2-chloro-N-(4-morpholin-4-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2/c20-18-11-16(25-12-21-22-13-25)5-6-17(18)19(26)23-14-1-3-15(4-2-14)24-7-9-27-10-8-24/h1-6,11-13H,7-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGZVWDFBLTFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)N4C=NN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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